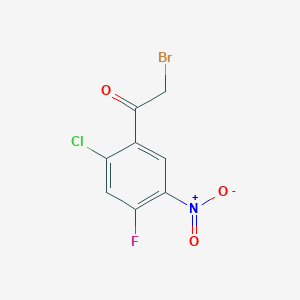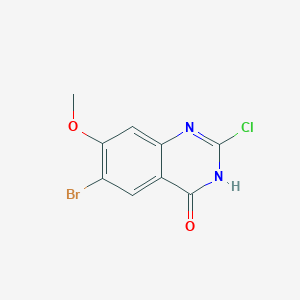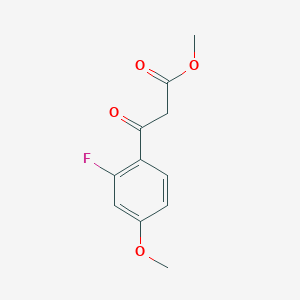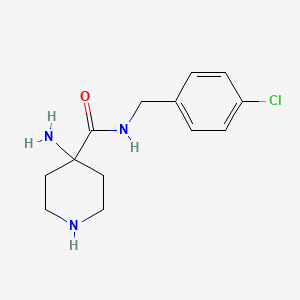
(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride is a chemical compound known for its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride typically involves the reaction of 4-methylpiperidine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound readily available for various applications .
化学反応の分析
Types of Reactions
(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but often involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used in medicinal chemistry.
Piperidine: A six-membered nitrogen heterocycle with applications in drug synthesis.
Methylpiperidine: A derivative of piperidine with a methyl group attached, used in various chemical reactions.
Uniqueness
(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride is unique due to its combined structure of piperidine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
特性
分子式 |
C11H21ClN2O |
|---|---|
分子量 |
232.75 g/mol |
IUPAC名 |
(4-methylpiperidin-4-yl)-pyrrolidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C11H20N2O.ClH/c1-11(4-6-12-7-5-11)10(14)13-8-2-3-9-13;/h12H,2-9H2,1H3;1H |
InChIキー |
OAMBPLYKYXEMKP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNCC1)C(=O)N2CCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)
![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12956043.png)








![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
